3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59046-01-4, molecular formula C15H11ClN2O2, molecular weight 286.71 g/mol) is a heterocyclic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one chemical class. This scaffold has garnered significant attention in medicinal chemistry as a privileged structure, with derivatives demonstrating activity as inhibitors of fibroblast growth factor receptors (FGFRs) , allosteric SHP2 phosphatase inhibitors , and aldose reductase inhibitors.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
CAS No. 59046-01-4
Cat. No. B12927854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS59046-01-4
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)N3C=CC=CC3=N2)Cl
InChIInChI=1S/C15H11ClN2O2/c1-20-11-7-5-10(6-8-11)14-13(16)15(19)18-9-3-2-4-12(18)17-14/h2-9H,1H3
InChIKeyMOHNCXAJAPVIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59046-01-4): Procurement-Relevant Structural and Pharmacological Context


3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59046-01-4, molecular formula C15H11ClN2O2, molecular weight 286.71 g/mol) is a heterocyclic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one chemical class [1]. This scaffold has garnered significant attention in medicinal chemistry as a privileged structure, with derivatives demonstrating activity as inhibitors of fibroblast growth factor receptors (FGFRs) [2], allosteric SHP2 phosphatase inhibitors [3], and aldose reductase inhibitors [4]. The target compound features a chloro substituent at position 3 and a 4-methoxyphenyl group at position 2 of the pyrido[1,2-a]pyrimidin-4-one core, a substitution pattern that distinguishes it from close analogs bearing methyl, unsubstituted phenyl, or phenol/catechol moieties at the 2-position [4].

Why Generic Pyrido[1,2-a]pyrimidin-4-one Substitution Fails: Structural Determinants of Target Engagement for 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one


The pyrido[1,2-a]pyrimidin-4-one scaffold is not a uniform pharmacophore; rather, the specific nature of the 2-aryl substituent dictates the compound's biological target profile, potency, and selectivity. Structure-activity relationship (SAR) studies on related derivatives demonstrate that the 2-phenyl substitution pattern is a critical determinant of inhibitory activity [1]. For instance, in the aldose reductase (ALR2) inhibitor series, 2-phenyl derivatives bearing a phenol or catechol moiety exhibit micromolar/submicromolar IC50 values, while 2-alkyl or unsubstituted phenyl analogs show markedly reduced activity [1]. Similarly, FGFR inhibitor optimization reveals that the electronic and steric properties of the 2-aryl group profoundly influence kinase selectivity and cellular potency [2]. The 3-chloro substituent in the target compound further modulates reactivity and may serve as a synthetic handle for derivatization, as demonstrated in C-3 chalcogenation and cross-coupling methodologies specific to this scaffold [3]. Therefore, substituting the 4-methoxyphenyl group with a different aryl moiety, or altering the 3-chloro to another halogen or hydrogen, cannot be assumed to preserve the target compound's biological profile or synthetic utility without explicit comparative validation.

Quantitative Differentiation Evidence: 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one vs. Key Analogs


2-Aryl Substituent Electronic Modulation: 4-Methoxyphenyl vs. Unsubstituted Phenyl and 4-Hydroxyphenyl in Aldose Reductase Inhibition

In the pyrido[1,2-a]pyrimidin-4-one class, the nature of the 2-aryl substituent critically determines aldose reductase (ALR2) inhibitory potency. The target compound bears a 4-methoxyphenyl group at position 2. Class-level SAR from La Motta et al. demonstrates that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or catechol moiety at the 2-phenyl ring exhibit ALR2 IC50 values in the micromolar/submicromolar range (e.g., compound 4b: IC50 = 0.45 μM), whereas the unsubstituted 2-phenyl analog shows IC50 > 10 μM [1]. The 4-methoxy substituent, being electron-donating, is predicted to modulate the electron density of the pyrimidinone ring differently than a hydroxyl group, potentially altering hydrogen-bonding interactions with the ALR2 active site. While direct ALR2 data for the target compound are not publicly available, the 4-methoxyphenyl substitution pattern places it in a distinct electronic and steric category from both the inactive 2-phenyl analog (IC50 > 10 μM) and the active 4-hydroxyphenyl analog (IC50 = 0.45 μM), warranting independent biological profiling before any substitution decision [1].

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

FGFR Kinase Inhibition Selectivity: Structural Prerequisites for Pyrido[1,2-a]pyrimidinone Engagement of FGFR1-4

Pyrido[1,2-a]pyrimidinone derivatives have been developed as selective FGFR inhibitors. The lead compound RK-019 from Ran et al. demonstrated FGFR1 IC50 = 2.4 nM, FGFR2 IC50 = 1.8 nM, FGFR3 IC50 = 3.1 nM, and FGFR4 IC50 = 8.7 nM, with significant antiproliferative activity against FGFR2-amplified SNU-16 gastric cancer cells (IC50 = 12.6 nM) [1]. Critically, the SAR analysis in this series reveals that the 2-position substituent on the pyrido[1,2-a]pyrimidinone core is a key determinant of FGFR isoform selectivity. Compounds with a 2-morpholinomethyl group exhibit broad FGFR1-4 inhibition, while modifications to this position can shift selectivity toward specific FGFR isoforms [1]. The target compound, bearing a 4-methoxyphenyl group at position 2, represents a structurally distinct chemotype from the morpholinomethyl-substituted FGFR inhibitors. No direct FGFR inhibition data are available for 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one. However, given the profound impact of 2-substituent variation on FGFR potency (changes exceeding 100-fold observed within the series), any assumption of equivalent FGFR activity between the target compound and literature FGFR inhibitors from this class is unsupported [1].

FGFR Inhibition Kinase Selectivity Cancer Therapeutics

Allosteric SHP2 Inhibition: Scaffold-Hopping SAR and the Impact of 2-Aryl Substitution on SHP2-PTP Selectivity

Zhang et al. (2024) reported a series of 30 pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors, with compound 14i achieving full-length SHP2 IC50 = 0.104 μM and SHP2-PTP IC50 > 50 μM (selectivity ratio > 480-fold) [1]. This study employed a scaffold-hopping strategy wherein the nature and linkage of the 2-aryl substituent were systematically varied. In the first-round design, compound 13a (bearing a directly attached aryl group) showed only moderate activity; insertion of a sulfur linker between the core and the 7-aryl group in the second-round design (producing 14i) dramatically enhanced potency and selectivity [1]. The target compound, 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, features a directly attached 4-methoxyphenyl group at position 2 without a sulfur linker. This structural feature aligns more closely with the first-round compound 13a (moderate activity) rather than the optimized second-round compound 14i (IC50 = 0.104 μM). No direct SHP2 inhibition data exist for the target compound. The SAR from this study predicts that the directly attached 2-aryl group, in the absence of a flexible linker, may limit the compound's ability to adopt the optimal bidentate binding conformation required for potent allosteric SHP2 inhibition [1].

SHP2 Allosteric Inhibition Scaffold Hopping Cancer Signaling

Synthetic Utility: 3-Chloro Substituent as a Versatile Handle for C-3 Derivatization via Cross-Coupling and Chalcogenation

The 3-chloro substituent on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is not merely a passive structural feature; it serves as a reactive handle for further chemical elaboration. Chillal et al. reviewed multiple derivatization strategies for this scaffold, including transition metal-catalyzed cross-coupling reactions at the C-3 position (Suzuki, Heck, Sonogashira) and metal-free C-3 chalcogenation (sulfenylation and selenylation) [1]. These methods have been demonstrated on 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one substrates. Specifically, the 3-chloro group enables regioselective C(sp2)-Cl bond activation for Pd-catalyzed arylation and alkenylation, providing access to 3-aryl and 3-alkenyl derivatives that are otherwise inaccessible [1]. In contrast, the 3-unsubstituted or 3-methyl analogs lack this synthetic versatility; 3-methyl derivatives require C-H activation strategies that are less developed and often suffer from lower regioselectivity. The 3-chloro-2-(4-methoxyphenyl) compound thus offers a distinct advantage as a synthetic intermediate: the chloro group can be exploited for diversification while the 4-methoxyphenyl group at position 2 remains intact, enabling the construction of focused libraries for SAR exploration [1].

Synthetic Chemistry C-H Functionalization Derivatization

Anti-Tubercular Pharmacophore: 4H-Pyrido[1,2-a]pyrimidin-4-one as a Privileged Scaffold for M. tuberculosis Inhibition

Patent US 2015/0018543 A1 (and related patents) discloses 4H-pyrido[1,2-a]pyrimidin-4-one compounds as anti-infective agents, specifically for the treatment of tuberculosis (TB) [1]. The invention claims a broad series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, including compounds with aryl substituents at position 2 and halogen substituents at position 3, as inhibitors of Mycobacterium tuberculosis. The structural features of the target compound—specifically the 3-chloro group and the 2-(4-methoxyphenyl) substituent—fall within the general Markush claims of this patent family [1]. Compounds in this series are reported to exhibit activity against drug-resistant TB strains. While specific minimum inhibitory concentration (MIC) data for 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one are not publicly disclosed in the patent examples, the compound's substitution pattern aligns with the pharmacophore model for anti-TB activity described therein. This positions the target compound as a candidate for TB lead optimization, differentiated from other pyrido[1,2-a]pyrimidin-4-one analogs (e.g., 2-alkyl or 2-unsubstituted phenyl derivatives) that lack the specific electronic and steric features implicated in the patent SAR [1].

Anti-Tubercular Agents Mycobacterium tuberculosis Infectious Disease

Physicochemical Property Differentiation: Calculated LogP and Drug-Likeness Profile vs. 2-Phenyl and 2-Methyl Analogs

The physicochemical profile of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one differs measurably from its closest analogs, impacting solubility, permeability, and drug-likeness predictions. The calculated partition coefficient (clogP) for the target compound is estimated at approximately 3.2 ± 0.5 (based on the C15H11ClN2O2 formula and the presence of the lipophilic 4-methoxyphenyl group), compared to clogP ~2.6 for the 3-chloro-2-phenyl analog (C14H9ClN2O) and clogP ~1.8 for the 3-chloro-2-methyl analog (C9H7ClN2O) [1]. The 4-methoxy substituent contributes approximately +0.5 to +1.0 log units relative to the unsubstituted phenyl analog, placing the target compound in a more lipophilic region of chemical space. Molecular weight (286.71 g/mol) remains within the favorable range for oral bioavailability (Rule of 5). The hydrogen bond acceptor count (4: two from the carbonyl oxygen, one from the pyridine nitrogen, one from the methoxy oxygen) and the absence of hydrogen bond donors differentiate this compound from 2-phenol-substituted analogs (which possess an additional H-bond donor), potentially affecting membrane permeability and off-target binding profiles [1].

Physicochemical Properties Drug-Likeness ADME Prediction

Procurement-Relevant Application Scenarios for 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59046-01-4)


Focused Library Synthesis via C-3 Derivatization for Kinase or Phosphatase Inhibitor Lead Optimization

The 3-chloro substituent provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions, enabling the construction of focused libraries of 3-aryl, 3-alkenyl, or 3-alkynyl derivatives while preserving the 2-(4-methoxyphenyl) pharmacophore [1]. This scenario is particularly relevant for medicinal chemistry teams optimizing FGFR or SHP2 inhibitors, where SAR exploration at the 3-position is required to fine-tune kinase or phosphatase selectivity. The target compound serves as a key intermediate that is structurally pre-positioned for diversification without requiring de novo core scaffold synthesis. Compared to starting from 3-unsubstituted or 3-methyl precursors, the chloro handle reduces synthetic step count and improves regiochemical control [1]. Researchers should verify C-3 derivatization compatibility under their specific reaction conditions and characterize all products by NMR and HRMS before biological testing.

Negative Control or Comparator Compound for ALR2 and SHP2 Inhibitor Screening Cascades

SAR evidence from La Motta et al. (ALR2) and Zhang et al. (SHP2) indicates that the directly attached 2-aryl group and the electronic character of the 4-methoxyphenyl substituent position the target compound as a structurally matched, but potentially less active, analog relative to optimized leads [1][2]. In ALR2 inhibitor programs, the target compound can serve as a control to distinguish between 2-phenol/catechol-dependent inhibition (submicromolar IC50) and nonspecific scaffold effects (IC50 > 10 μM). In SHP2 programs, it provides a comparator against linker-optimized compounds like 14i, enabling deconvolution of linker-dependent allosteric modulation [2]. Procurement for this purpose requires that the compound's identity and purity are rigorously verified (HPLC purity ≥ 95%) to avoid confounding assay results.

Anti-Tubercular Lead Identification Starting Point with Defined IP Space Positioning

The target compound falls within the structural claims of US 2015/0018543 A1, which discloses 4H-pyrido[1,2-a]pyrimidin-4-one derivatives for TB treatment [1]. Its 3-chloro-2-(4-methoxyphenyl) substitution pattern represents a specific, commercially available embodiment of the patented pharmacophore. Anti-TB drug discovery groups can procure this compound for initial MIC determination against M. tuberculosis H37Rv and drug-resistant clinical isolates, followed by structure-activity exploration around the 4-methoxyphenyl and 3-chloro positions. The compound's IP relevance and synthetic accessibility make it a strategic entry point for organizations seeking to establish proprietary anti-TB chemical series. Researchers should conduct MIC assays under BSL-3 conditions and reference the patent landscape before initiating lead optimization.

Physicochemical Benchmarking and Property-Based Lead Optimization Starting Point

With a calculated logP of ~3.2, molecular weight of 286.71 g/mol, and zero hydrogen bond donors, the target compound occupies a favorable region of oral drug-like chemical space [1]. Its intermediate lipophilicity, combined with the absence of H-bond donors, makes it a suitable starting scaffold for optimizing solubility-permeability balance in CNS or intracellular target programs. Compared to the more polar 2-phenol-substituted analogs (clogP ~2.2, HBD = 1) or the less lipophilic 2-methyl analogs (clogP ~1.8), the target compound offers a distinct property profile that may translate to differential cell permeability, plasma protein binding, and metabolic stability [1]. Procurement for property profiling should include parallel acquisition of the 2-phenyl and 2-methyl analogs for head-to-head LogD, PAMPA, and microsomal stability comparisons.

Quote Request

Request a Quote for 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.